molecular formula C10H14MgO4 B8223547 Magnesium(II) Acetylacetonate

Magnesium(II) Acetylacetonate

Cat. No. B8223547
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-SYWGCQIGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium(II) Acetylacetonate is a useful research compound. Its molecular formula is C10H14MgO4 and its molecular weight is 222.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium(II) Acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium(II) Acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Oxidation Enhancement

Magnesium(II) Acetylacetonate has been found to enhance the photoinduced oxidation process. Tada, Yamamoto, and Ito (1999) demonstrated that Magnesium Acetylacetonate adsorbs on TiO2, increasing the rate of photoinduced oxidation of sodium dodecylbenzenesulfonate by a factor of 1.3 (Tada, H., Yamamoto, M., & Ito, S. (1999)).

Electrochemical Dissolution and Reduction

Lossius and Emmenegger (1996) explored the solubilities, conductivities, and reduction potentials of magnesium compounds including Magnesium Acetylacetonate in organic solvents. Their findings contribute to understanding the reversible magnesium electrode at ambient temperature (Lossius, L. P., & Emmenegger, F. (1996)).

Impact on Atomic Absorption Spectrometry

Kowalewska et al. (2013) investigated the influence of Magnesium Acetylacetonate on the signal of organic forms of vanadium in xylene solution using graphite furnace atomic absorption spectrometry. Their research indicates that Magnesium Acetylacetonate significantly decreases the integrated absorbance of various organic forms of vanadium (Kowalewska, Z., Welz, B., Castilho, I. N., & Carasek, E. (2013)).

Sol-Gel Synthesis Applications

Paredes et al. (2006) utilized Magnesium Acetylacetonate in the sol-gel synthesis of hydrotalcite-like compounds. They proposed a new gelling and crystallization method using microwave irradiation, which led to high surface area compounds (Paredes, S. P., Fetter, G., Bosch, P., & Bulbulian, S. (2006)).

Molecular Structure Analysis

Tayyari et al. (2009) conducted a comprehensive molecular structure analysis of Magnesium Bis-Acetylacetonate using ab initio and density functional theory calculations. Their research provides detailed insights into the vibrational spectra and structural parameters of Magnesium Acetylacetonate (Tayyari, S., Bakhshi, T., Mahdizadeh, S. J., Mehrani, S., & Sammelson, R. (2009)).

Acid-Base Interactions in Complexation

Petrov, Lysova, and Berezin (2003) studied the complexation of Magnesium Acetylacetonate with tetraazaporphyrins, revealing the crucial role of acid-base interactions in the formation of Mg(II) complexes (Petrov, O., Lysova, S. A., & Berezin, B. D. (2003)).

Applications in Thin Film Deposition

Yi et al. (1996) reported the use of Magnesium Acetylacetonate in the spray pyrolysis method for depositing MgO thin films. This method involved ultrasonically nebulizing magnesium acetylacetonate solutions and thermally decomposing them onto substrates, resulting in well-defined microstructures of MgO thin films (Yi, X., Wang, W., Qian, Y., Li, Y., & Chen, Z.-w. (1996)).

Metalorganic Chemical Vapor Deposition

Zeng et al. (1996) utilized Magnesium Acetylacetonate in the preparation of magnesium oxide thin films by atmospheric-pressure metalorganic chemical vapor deposition (AP-MOCVD). Their research contributes to understanding the relationship between substrate temperature and crystallographic orientations in MgO thin films (Zeng, J., Wang, H., Shang, S., Wang, Z., & Wang, M. (1996)).

properties

IUPAC Name

magnesium;(E)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTIAGQCYPCKFX-SYWGCQIGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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